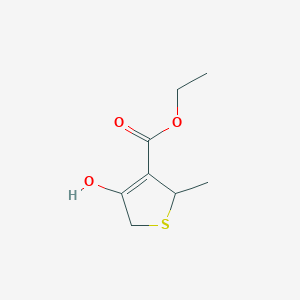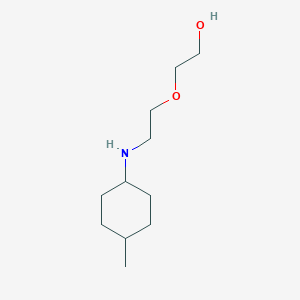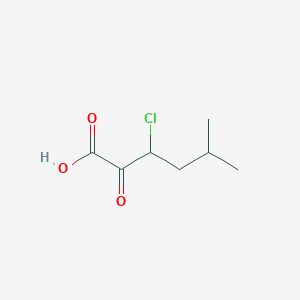
Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate is a heterocyclic organic compound containing a thiophene ring Thiophenes are sulfur-containing five-membered rings that are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of ethyl acetoacetate with sulfur and a suitable aldehyde under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate: A related compound with a benzothiazine ring.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another heterocyclic compound with a furanone ring.
Uniqueness: Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate is unique due to its specific thiophene ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds
Propriétés
Formule moléculaire |
C8H12O3S |
|---|---|
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,9H,3-4H2,1-2H3 |
Clé InChI |
ZSXOFQWOTZXODV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CSC1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)

![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)

![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)



amino}pyrrolidine-1-carboxylate](/img/structure/B13026549.png)
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)


